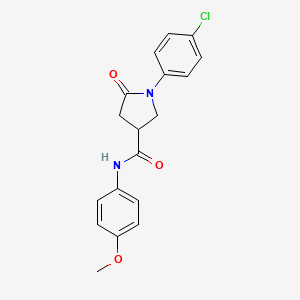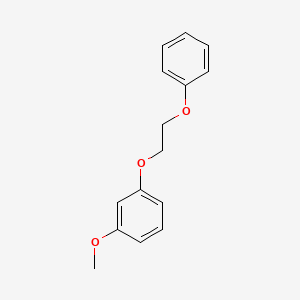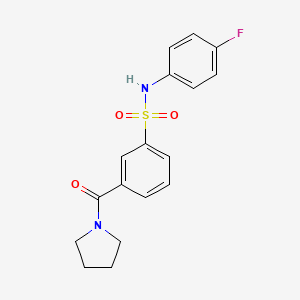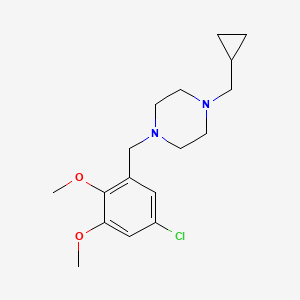![molecular formula C14H12ClN3O B5179237 N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide, also known as CAY10566, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which plays a key role in regulating inflammation and glucose metabolism. Inhibition of 11β-HSD1 has been shown to have anti-inflammatory and anti-diabetic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of 11β-HSD1, leading to a decrease in cortisol levels and an increase in cortisone levels. This has been shown to have anti-inflammatory effects in various models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to improve glucose tolerance in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide is its specificity for 11β-HSD1. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapy, either alone or in combination with other agents. Further studies are also needed to better understand the mechanism of action of the compound, and to identify any potential side effects or toxicity issues.
Synthesis Methods
The synthesis of N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide involves the reaction of 4-chlorophenylhydrazine with propargyl bromide, followed by the reaction of the resulting intermediate with 3-bromo-1-phenylprop-1-yne. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis method has been described in detail in a research article by Murali Krishna et al. (2013).
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been studied in various in vitro and in vivo models, and has shown promising results in preclinical studies.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-2-3-13(19)16-8-11-9-17-18-14(11)10-4-6-12(15)7-5-10/h4-7,9H,8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDSKBDMNWYAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(NN=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
![N-benzyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5179186.png)
![1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5179193.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5179216.png)
![3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5179220.png)



![4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)
